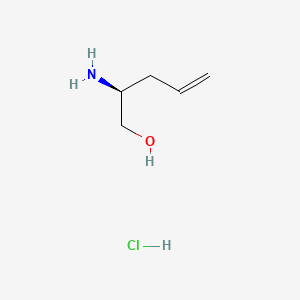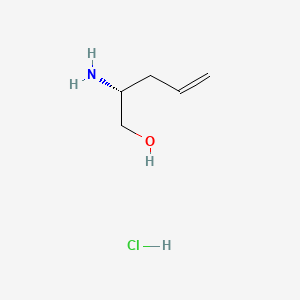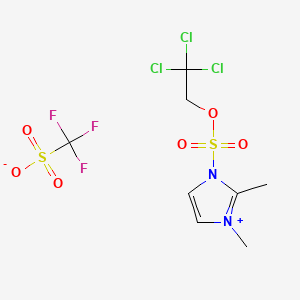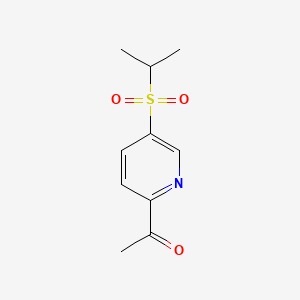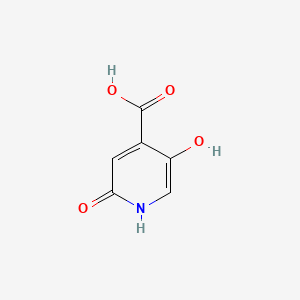
2,3-Difluoro-6-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a chemical compound with the molecular formula C7H8ClF2NO . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-6-methoxyaniline hydrochloride” is 1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a white solid . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .Applications De Recherche Scientifique
Novel Fluorinated Alternatives
A study highlights the environmental and health risks associated with Per- and polyfluoroalkyl substances (PFASs), which are used widely in industrial and consumer applications. The research emphasizes the need for novel fluorinated alternatives that can replace PFASs due to their persistence, bioaccumulation, long-distance migration, and toxicity. Among the alternatives discussed, certain compounds exhibit systemic multiple organ toxicities, suggesting that while they serve as potential substitutes, their environmental and health impacts necessitate further toxicological studies (Wang et al., 2019).
Furanic Derivatives from Plant Biomass
Another research area involves the conversion of plant biomass into furanic derivatives, which are crucial for developing sustainable polymers, functional materials, and fuels. The review by Chernyshev et al. (2017) discusses recent advances in synthesizing 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose, showcasing the potential of these compounds in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Disease Chemoprevention
Research on polymethoxyflavones (PMFs) from the Citrus genus has shown a wide range of biological properties, including chemopreventive effects against various diseases. The study by Lai et al. (2015) focuses on hydroxylated PMFs, which are recognized for their potential in anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection activities. These compounds act by modulating signaling cascades, gene transcription, and protein function, highlighting the importance of their structure, including the number and position of hydroxyl groups, in their mechanism of action (Lai et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-difluoro-6-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYPHRRMWZANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724410 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332581-65-3 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


